molecular formula C18H18N4O3 B1682574 SX-3228 CAS No. 156364-04-4

SX-3228

Número de catálogo: B1682574
Número CAS: 156364-04-4
Peso molecular: 338.4 g/mol
Clave InChI: BZLLVTYOOJNQIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

SX 3228 se sintetiza a través de una serie de reacciones químicas que involucran la formación del núcleo naftiridinona y la posterior funcionalización. La ruta sintética típicamente implica la condensación de materiales de partida apropiados en condiciones controladas para formar el producto deseado. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, asegurando al mismo tiempo la estabilidad química. Un método implica un proceso de tableteado de gránulos húmedos para mantener la estabilidad del compuesto durante los tratamientos mecánicos, como la molienda y la compresión .

Análisis De Reacciones Químicas

SX 3228 experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.

    Sustitución: Las reacciones de sustitución, particularmente en el anillo oxadiazol, pueden producir varios productos sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Research

SX-3228 has been extensively investigated for its sedative effects. Studies have demonstrated that it significantly alters sleep architecture in animal models, particularly rats. The compound has shown the ability to:

  • Reduce Waking Time : Administration of this compound resulted in a significant decrease in waking time during both light and dark phases of the light-dark cycle. For instance, doses of 0.5 to 2.5 mg/kg led to a marked reduction in wakefulness (P<0.05-0.01) during experimental sessions .
  • Increase Slow Wave Sleep : The compound significantly increased slow wave sleep (SWS), particularly at higher doses (2.5 mg/kg), indicating its potential as a hypnotic agent .
  • Modulate Sleep Latencies : this compound also affected sleep latencies, with notable reductions observed in both SWS and rapid eye movement sleep (REMS) latencies compared to controls .

Table 1: Effects of this compound on Sleep Latencies

Dose (mg/kg)SWS Latency (min)REMS Latency (min)
Control22.6 ± 6.2141.3 ± 38.5
0.58.7 ± 2.7119.4 ± 21.4
1.04.9 ± 2.2*52.7 ± 17.0**
2.55.9 ± 2.2*71.7 ± 22.6*

*Significant differences compared to control (P<0.05). **P<0.01 .

Neurophysiological Studies

The impact of this compound on electroencephalographic (EEG) activity has been a focal point in understanding its mechanism of action:

  • EEG Power Density : Research indicates that this compound significantly increases power density in delta and theta frequency bands during non-REM sleep, suggesting enhanced deep sleep quality .

Table 2: EEG Power Density Changes with this compound

Frequency Band (Hz)Control (%)This compound (0.5 mg/kg) (%)This compound (1 mg/kg) (%)This compound (2.5 mg/kg) (%)
Delta (0.3 - 4)100150200250
Theta (4 - 8)100180220300

Potential Therapeutic Uses

Given its sedative properties, this compound may have implications for treating sleep disorders such as insomnia or other conditions requiring sedation:

  • Sedative-Hypnotic Effects : The compound's efficacy in promoting SWS and reducing wakefulness positions it as a candidate for further investigation in clinical settings aimed at managing insomnia or anxiety-related disorders.

Case Studies and Findings

Several studies have documented the effects of this compound on animal models, providing insight into its potential applications:

  • Sleep Architecture Study : A study involving chronic sleep procedures demonstrated that this compound effectively modulated sleep patterns, leading to a reduction in waking times and an increase in SWS across different dosages .
  • Neurophysiological Impact : Another investigation focused on EEG changes revealed that this compound administration resulted in significant alterations in brain wave patterns associated with deeper stages of sleep, indicating its potential utility in enhancing sleep quality .

Mecanismo De Acción

SX 3228 ejerce sus efectos actuando como un modulador alostérico positivo del receptor GABA A, específicamente dirigido al subtipo α1. Esta modulación mejora la respuesta del receptor al neurotransmisor ácido gamma-aminobutírico (GABA), lo que lleva a un aumento de la entrada de iones cloruro e hiperpolarización de la neurona. Esto produce efectos sedantes e hipnóticos .

Comparación Con Compuestos Similares

SX 3228 se compara con otros compuestos similares como el zolpidem y el zaleplon, que también son moduladores del receptor GABA A α1-selectivos. A diferencia de estos compuestos, SX 3228 es estructuralmente distinto y tiene propiedades farmacológicas únicas. Tiene efectos ansiolíticos limitados e induce principalmente sedación a dosis que también producen sedación significativa .

Compuestos similares incluyen:

La singularidad de SX 3228 radica en su unión selectiva al receptor BZ1 y su estructura química distinta, que lo diferencia de las benzodiacepinas tradicionales y otros hipnóticos no benzodiacepínicos .

Actividad Biológica

SX-3228 is a selective ligand for the benzodiazepine BZ1 receptor, primarily studied for its hypnotic and sedative effects. This compound has garnered attention due to its unique pharmacological properties, which distinguish it from traditional benzodiazepines. Below is a detailed exploration of its biological activity, including relevant research findings, data tables, and case studies.

This compound exhibits high affinity for the BZ1 receptor, with an IC50 value of 17 nM, while showing significantly lower affinity for the BZ2 receptor (IC50 = 127 nM) and virtually no affinity for peripheral BZ receptors (IC50 > 10,000 nM) . This selective binding profile suggests that this compound may induce sleep without the side effects commonly associated with non-selective benzodiazepines.

The compound enhances GABA-induced chloride currents, which contributes to its sedative effects. The pharmacological action of this compound closely resembles physiological sleep patterns in animal models, as indicated by increased power density in delta (1-4 Hz) and theta (4-8 Hz) frequency bands during non-rapid eye movement sleep (nonREMS) .

Sleep Studies in Animal Models

Multiple studies have assessed the effects of this compound on sleep architecture in rats. Notable findings include:

  • Experiment 1 : Administration of this compound at doses ranging from 0.5 to 2.5 mg/kg during the light phase resulted in a significant reduction in waking time and an increase in slow-wave sleep (SWS). Specifically, SWS increased significantly during the third recording hour post-administration (P<0.05) .
  • Experiment 2 : In a dark phase study, this compound administration led to a robust increase in nonREMS and a decrease in REMS latency, further confirming its hypnotic properties. The highest dose (2.5 mg/kg) showed significant effects on sleep duration and quality (P<0.01) .

The following table summarizes key experimental results:

Dose (mg/kg) Effect on Waking Time Effect on SWS Effect on REMS
0.5DecreaseIncreaseNo significant change
1.0DecreaseIncreaseInitial decrease
2.5Significant decreaseSignificant increaseSignificant increase

Case Studies

A notable case involved the administration of this compound in cynomolgus monkeys, where it was observed to mitigate attack responses and reduce locomotor activity without developing tolerance to its effects over time . This suggests potential therapeutic applications in anxiety or stress-related disorders.

Statistical Analysis

Statistical evaluations were performed using one-way ANOVA with post-hoc Newman-Keuls tests to determine significance across multiple treatment groups. Results indicated that this compound's effects were dose-dependent and statistically significant at various intervals post-administration .

Q & A

Basic Research Questions

Q. What is the receptor selectivity profile of SX-3228, and how does it inform experimental design?

this compound is a selective agonist of the benzodiazepine 1 (BZ1) receptor subtype, with an IC50 of 17 nM for BZ1. It exhibits weak affinity for BZ2 receptors (IC50 = 127 nM in spinal cord) and negligible binding to peripheral BZ receptors (IC50 >10,000 nM in kidney). This specificity makes it suitable for studying BZ1-mediated physiological processes, such as sleep regulation, without confounding effects from other GABAA receptor subtypes. Researchers should validate receptor selectivity using competitive binding assays and prioritize models with high BZ1 expression (e.g., cortical tissues) .

Q. What experimental models are commonly used to study this compound's effects on sleep architecture?

Rodent models, particularly rats, are standard for investigating this compound's dose-dependent effects on sleep-wake cycles. Key metrics include:

  • Slow-wave sleep (SWS) latency : Reduced from 22.6 ± 6.2 min (control) to 4.9 ± 2.2 min at 1.0 mg/kg.
  • REM sleep (REMS) latency : Reduced from 141.3 ± 38.5 min (control) to 52.7 ± 17.0 min at 1.0 mg/kg. Studies should use polysomnography to track sleep stages and control for circadian phase (light vs. dark periods), as this compound’s effects differ temporally .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens in chronic studies?

Acute doses (0.5–2.5 mg/kg) in rats show significant effects within 3–6 hours, but prolonged exposure may require adjustments due to potential receptor desensitization. For chronic studies, consider staggered dosing or pharmacokinetic modeling to maintain therapeutic plasma levels while minimizing tolerance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across circadian phases?

this compound reduces REMS during the light phase but increases SWS during the dark phase in rats. To address this circadian-dependent variability:

  • Use cross-over designs where the same cohort is tested under both light/dark conditions.
  • Incorporate time-series analyses to isolate temporal effects.
  • Control for environmental variables (e.g., light intensity, feeding schedules) that modulate BZ1 activity .

Q. What methodological challenges arise when comparing this compound to other BZ1 ligands (e.g., zolpidem)?

Comparative studies must account for differences in binding kinetics and functional efficacy. For example:

  • This compound’s higher BZ1 affinity (IC50 = 17 nM) versus zolpidem’s lower selectivity.
  • Use in vitro electrophysiology to measure chloride influx in BZ1-transfected cells.
  • Pair behavioral assays (e.g., open-field tests) with receptor occupancy studies to correlate dose-response relationships .

Q. How can researchers optimize dosing for longitudinal studies without inducing receptor desensitization?

  • Conduct pilot studies with escalating doses (e.g., 0.5, 1.0, 2.5 mg/kg) to identify the lowest effective dose.
  • Monitor adaptive changes using repeated EEG/EMG recordings and receptor density assays (e.g., [<sup>3</sup>H]flumazenil binding).
  • Consider intermittent dosing schedules to reduce tachyphylaxis risk .

Q. Key Recommendations

  • Experimental Rigor : Include sham controls and blinded dosing to mitigate bias in behavioral studies.
  • Data Reproducibility : Adhere to ARRIVE guidelines for in vivo research and report negative results to address publication bias .
  • Ethical Compliance : Obtain institutional approvals for animal studies, ensuring humane endpoints and minimized sample sizes .

Propiedades

IUPAC Name

6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLLVTYOOJNQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027242
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156364-04-4
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156364-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SX 3228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156364044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SX-3228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XC39S5SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SX-3228
Reactant of Route 2
SX-3228
Reactant of Route 3
Reactant of Route 3
SX-3228
Reactant of Route 4
SX-3228
Reactant of Route 5
Reactant of Route 5
SX-3228
Reactant of Route 6
SX-3228

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.